Cas no 82516-17-4 (Methyl 2-(piperazin-1-yl)acetate)

Methyl 2-(piperazin-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(piperazin-1-yl)acetate
- 1-Piperazineacetic acid methyl ester
- Methyl piperazin-1-ylacetate dihydrochloride
- piperazin-1-ylmethyl acetate
- 1-methyloxycarbonylmethylpiperazine
- methyl 2-piperazinoacetate
- Methyl piperazinoacetate
- Methyl1-piperazineacetate
- UHHVABRWHRKEPJ-UHFFFAOYSA-N
- AKOS000264325
- methyl 2-piperazin-1-ylacetate
- BS-12081
- 3-HYDROXY-5-(1H)INDAZOLECARBOXYLICACID
- EN300-42487
- 82516-17-4
- SCHEMBL2922056
- MLS004820246
- methyl piperazin-1-ylacetate
- 1-Piperazineaceticacid,methylester(9CI)
- FT-0683123
- SMR003523810
- Methyl2-(piperazin-1-yl)acetate
- 1-Piperazineacetic acid, methyl ester
- ALBB-012275
- DA-29097
- 1-piperazineacetic acid, methyl ester, dihydrochloride
-
- MDL: MFCD13857435
- インチ: InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3
- InChIKey: UHHVABRWHRKEPJ-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CN1CCNCC1
計算された属性
- せいみつぶんしりょう: 158.10600
- どういたいしつりょう: 158.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- PSA: 41.57000
- LogP: -0.66870
Methyl 2-(piperazin-1-yl)acetate セキュリティ情報
Methyl 2-(piperazin-1-yl)acetate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Methyl 2-(piperazin-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-42487-0.25g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 0.25g |
$123.0 | 2023-05-29 | ||
Enamine | EN300-42487-1.0g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 1g |
$133.0 | 2023-05-29 | ||
Enamine | EN300-42487-5.0g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 5g |
$502.0 | 2023-05-29 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA110-1g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 95% | 1g |
¥3038.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA110-100.0mg |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 95% | 100.0mg |
¥823.0000 | 2024-07-20 | |
Enamine | EN300-42487-0.5g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 0.5g |
$128.0 | 2023-05-29 | ||
Enamine | EN300-42487-2.5g |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 2.5g |
$256.0 | 2023-05-29 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA110-1G |
methyl 2-(piperazin-1-yl)acetate |
82516-17-4 | 95% | 1g |
¥ 2,785.00 | 2023-04-13 | |
TRC | M049560-500mg |
Methyl piperazin-1-ylacetate Dihydrochloride |
82516-17-4 | 500mg |
$ 600.00 | 2022-06-04 | ||
TRC | M049560-250mg |
Methyl piperazin-1-ylacetate Dihydrochloride |
82516-17-4 | 250mg |
$ 380.00 | 2022-06-04 |
Methyl 2-(piperazin-1-yl)acetate 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
Methyl 2-(piperazin-1-yl)acetateに関する追加情報
Methyl 2-(Piperazin-1-yl)acetate (CAS No. 82516-1-4): An Overview of Its Properties, Applications, and Recent Research
Methyl 2-(piperazin-1-yl)acetate (CAS No. 82516-1-4) is a versatile organic compound with a wide range of applications in the fields of pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring and an ester functional group. The combination of these features makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.
The chemical structure of methyl 2-(piperazin-1-yl)acetate consists of a piperazine ring attached to an acetate ester via a methylene bridge. This structure imparts several important properties to the compound, including solubility in both polar and non-polar solvents, and the ability to form stable complexes with metal ions. These properties make it an attractive candidate for use in a variety of chemical reactions and processes.
In the pharmaceutical industry, methyl 2-(piperazin-1-yl)acetate is often used as a building block for the synthesis of drugs targeting the central nervous system (CNS). The piperazine moiety is known to enhance the bioavailability and permeability of drugs across biological membranes, making it particularly useful in the development of CNS-active compounds. Recent studies have shown that derivatives of this compound exhibit potent activity against various neurological disorders, including anxiety, depression, and neurodegenerative diseases.
One notable application of methyl 2-(piperazin-1-yl)acetate is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The piperazine ring in this compound can be modified to enhance its binding affinity to serotonin transporters, thereby increasing its therapeutic efficacy. For example, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a novel SSRI using methyl 2-(piperazin-1-yl)acetate as a key intermediate. The resulting compound showed improved selectivity and reduced side effects compared to existing SSRIs.
Beyond its applications in pharmaceuticals, methyl 2-(piperazin-1-yl)acetate has also found use in materials science. Its ability to form stable complexes with metal ions makes it an excellent ligand for coordination chemistry. In particular, it has been used to synthesize metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. A study published in Chemical Communications demonstrated the successful synthesis of a MOF using methyl 2-(piperazin-1-yl)acetate as a ligand. The resulting MOF exhibited high porosity and stability, making it suitable for various industrial applications.
The synthetic versatility of methyl 2-(piperazin-1-yl)acetate has also been leveraged in the development of new materials for energy storage and conversion. For instance, researchers at the University of California have used this compound as a precursor for the synthesis of conductive polymers with enhanced electrochemical properties. These polymers have shown promise in applications such as supercapacitors and batteries, where high energy density and fast charge-discharge rates are crucial.
In addition to its synthetic applications, methyl 2-(piperazin-1-yl)acetate has been studied for its potential biological activities. Recent research has focused on its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Studies on the biodegradability and ecotoxicity of methyl 2-(piperazin-1-yl)acetate have shown that it is relatively stable under environmental conditions but can be biodegraded by microorganisms under certain conditions. This suggests that while it may persist in some environments, it does not pose a significant long-term risk to ecosystems when used responsibly.
In conclusion, methyl 2-(piperazin-1-yl)acetate (CAS No. 82516-1-4) is a multifaceted compound with diverse applications in pharmaceuticals, materials science, and energy storage. Its unique chemical structure provides a foundation for the development of novel drugs, materials, and technologies that address pressing medical and industrial challenges. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its importance in modern chemistry and biology.
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